molecular formula C22H25N3O2 B4733293 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No. B4733293
M. Wt: 363.5 g/mol
InChI Key: ROQXZXOSXHCWNC-UHFFFAOYSA-N
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Description

7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, also known as DAPH-12, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe and as a modulator of calcium signaling.

Mechanism of Action

7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide modulates calcium signaling by inhibiting the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from intracellular stores. 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide binds to a specific site on the IP3R and stabilizes it in a closed conformation, preventing the release of calcium. This results in a decrease in intracellular calcium levels and a subsequent decrease in calcium-dependent signaling pathways.
Biochemical and Physiological Effects:
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in animal models. It has been shown to reduce the production of inflammatory cytokines and to protect neurons from oxidative stress and excitotoxicity. Additionally, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a useful tool for studying calcium signaling and has been shown to have anti-inflammatory and neuroprotective effects. However, its use in lab experiments is limited by its relatively low potency and poor solubility in aqueous solutions. Additionally, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have off-target effects on other calcium channels, which can complicate its use as a specific modulator of IP3R activity.

Future Directions

Despite its limitations, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide remains a promising candidate for the treatment of neurodegenerative diseases and as a tool for studying calcium signaling. Future research should focus on improving the potency and solubility of 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, as well as developing more specific modulators of IP3R activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide and its potential therapeutic applications.

Scientific Research Applications

7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been used in various scientific research applications, including as a fluorescent probe for the detection of calcium ions in cells. It has also been studied for its potential use as a modulator of calcium signaling in neurons. Additionally, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in animal models, making it a potential candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

7-(diethylamino)-N-(3,5-dimethylphenyl)-2-iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-5-25(6-2)18-8-7-16-12-19(21(23)27-20(16)13-18)22(26)24-17-10-14(3)9-15(4)11-17/h7-13,23H,5-6H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQXZXOSXHCWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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